3-Sulfopropyl acrylate

Catalog No.
S13299435
CAS No.
39121-78-3
M.F
C6H10O5S
M. Wt
194.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Sulfopropyl acrylate

CAS Number

39121-78-3

Product Name

3-Sulfopropyl acrylate

IUPAC Name

3-prop-2-enoyloxypropane-1-sulfonic acid

Molecular Formula

C6H10O5S

Molecular Weight

194.21 g/mol

InChI

InChI=1S/C6H10O5S/c1-2-6(7)11-4-3-5-12(8,9)10/h2H,1,3-5H2,(H,8,9,10)

InChI Key

NYUTUWAFOUJLKI-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCCS(=O)(=O)O

3-Sulfopropyl acrylate is a chemical compound with the formula C6_6H10_{10}O5_5S. It is classified as an acrylate ester, featuring a vinyl group (–C=C–) that allows for polymerization. This compound is notable for its sulfonic acid group, which imparts unique properties such as increased water solubility and potential applications in various fields including biomedicine and materials science. The potassium salt form of 3-sulfopropyl acrylate is often used in research and industrial applications due to its enhanced stability and solubility in aqueous environments .

3-Sulfopropyl acrylate readily undergoes polymerization reactions, particularly free radical polymerization, where the vinyl group reacts to form long-chain polymers. This reaction can be initiated by various methods including heat, light, or chemical initiators. Additionally, it can participate in Michael addition reactions due to the presence of the acrylate moiety, allowing it to react with nucleophiles such as amines or thiols .

Research indicates that 3-sulfopropyl acrylate exhibits biological activity, particularly concerning its potential toxicity and allergenic properties. It may cause skin irritation and allergic reactions upon contact, which necessitates careful handling in laboratory and industrial settings . Furthermore, its derivatives have shown promise in biomedical applications, such as drug delivery systems and tissue engineering, due to their biocompatibility and ability to form hydrogels .

The synthesis of 3-sulfopropyl acrylate typically involves the reaction of acrylic acid with 3-sulfopropanol or related sulfonic acids under controlled conditions. This process may require catalysts or specific reaction conditions (such as temperature and pH) to optimize yield and purity. Alternative methods include the use of protective groups in polymer chemistry to facilitate the formation of copolymers or modified polymers that incorporate 3-sulfopropyl acrylate .

3-Sulfopropyl acrylate finds applications across various domains:

  • Biomedical Engineering: Used in the formulation of hydrogels for drug delivery and tissue scaffolding due to its hydrophilicity and biocompatibility.
  • Coatings and Adhesives: Its polymerized forms are utilized in coatings that require flexibility and adhesion properties.
  • Water Treatment: The compound's ionic nature makes it suitable for use in flocculants and other water treatment chemicals.

Several compounds share structural similarities with 3-sulfopropyl acrylate, including:

  • Acrylic Acid: A simpler structure without the sulfonic group; widely used in polymer production but lacks the unique properties imparted by sulfonation.
  • Methacrylic Acid: Similar reactivity but generally more hydrophobic; used in similar applications but less soluble than 3-sulfopropyl acrylate.
  • Sodium Acrylate: A sodium salt variant that offers different solubility characteristics; used primarily in superabsorbent polymers.
Compound NameKey FeaturesUnique Aspects
Acrylic AcidBasic acrylate structureLacks sulfonic group
Methacrylic AcidMore hydrophobicHigher glass transition temperature
Sodium AcrylateIonic naturePrimarily used in superabsorbent materials
3-Sulfopropyl AcrylateSulfonic acid group enhances solubilityBiocompatibility and utility in biomedical applications

Chemical Structure and Functional Groups

3-Sulfopropyl acrylate is an organic compound characterized by the presence of two distinct functional groups: an acrylate ester group and a sulfonic acid group [1]. The molecule consists of a three-carbon propyl chain that connects these two reactive moieties, creating a bifunctional monomer with unique chemical properties [1] [2]. The acrylate portion contains a vinyl group (carbon-carbon double bond) adjacent to a carbonyl group, which is the characteristic feature of acrylic esters [1] [3]. This vinyl functionality renders the compound susceptible to free radical polymerization reactions [3].

The sulfonic acid group (-SO₃H) is positioned at the terminal end of the propyl chain, providing the molecule with strong acidic properties [4]. The electron-withdrawing nature of the sulfonyl group (SO₂) contributes significantly to the overall acidity of the compound [4]. The International Union of Pure and Applied Chemistry name for this compound is 3-prop-2-enoyloxypropane-1-sulfonic acid [1]. The structural arrangement allows for intramolecular interactions between the polar sulfonic acid group and the ester functionality, influencing the compound's overall conformation and reactivity [1].

Molecular Formula, Weight, and Stereochemistry

The molecular formula of 3-sulfopropyl acrylate is C₆H₁₀O₅S [1] [5]. The compound has a molecular weight of 194.21 grams per mole, as computed by standard molecular weight calculation methods [1]. The exact mass of the molecule is 194.02489459 daltons, while the monoisotopic mass is identical at 194.02489459 daltons [1]. These precise mass values are critical for mass spectrometric identification and analysis of the compound.

From a stereochemical perspective, 3-sulfopropyl acrylate is classified as achiral, meaning it does not possess any chiral centers [5]. The molecule contains zero defined stereocenters and zero E/Z centers, indicating the absence of geometric isomerism [5]. The compound exhibits no optical activity due to its achiral nature [5]. The rotatable bond count is six, reflecting the flexibility of the propyl chain that connects the acrylate and sulfonic acid functional groups [1]. This molecular flexibility contributes to the compound's ability to adopt various conformations in solution and solid state.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides detailed structural information about 3-sulfopropyl acrylate [6] [7]. Proton nuclear magnetic resonance analysis reveals characteristic signals for the vinyl protons of the acrylate group, typically appearing in the downfield region due to the electron-withdrawing effect of the adjacent carbonyl group [6]. The methylene protons of the propyl chain exhibit distinct chemical shifts, with those closer to the sulfonic acid group appearing more downfield due to the deshielding effect of the electronegative sulfur-oxygen bonds [6].

Infrared spectroscopy of 3-sulfopropyl acrylate and its salt forms reveals several characteristic absorption bands [8] [9]. The carbonyl stretch of the ester group typically appears around 1724-1730 wavenumbers [9]. Sulfonic acid derivatives show asymmetric and symmetric sulfonate vibrations generally located in the regions of 1220 and 1040-1070 wavenumbers, respectively [9]. The asymmetric sulfonate vibration is often not readily observable due to overlapping bands with other molecular vibrations [9]. The compound's infrared spectrum confirms the presence of both functional groups and provides fingerprint identification capabilities [8].

Mass spectrometry data for 3-sulfopropyl acrylate supports the molecular formula and structural assignment [1]. The molecular ion peak corresponds to the calculated molecular weight, and fragmentation patterns provide information about the relative stability of different molecular regions [1]. Ultraviolet-visible absorption spectroscopy of acrylate compounds typically shows absorption in the ultraviolet region, with the conjugated system of the acrylate group contributing to the electronic transitions [10]. The molar absorptivity decreases rapidly from the short wavelength region, with weak absorption at wavelengths greater than 290 nanometers [10].

Crystallographic Data and Solid-State Structure

Limited crystallographic data are available for 3-sulfopropyl acrylate in its free acid form. The compound is most commonly encountered and characterized in its salt forms, particularly the potassium salt (potassium 3-sulfopropyl acrylate) [2] [11]. The potassium salt exhibits a crystalline structure with a melting point of 302°C with decomposition [2] [11] [8]. The exact mass of the potassium salt is 231.980776 grams per mole [8].

The solid-state structure of the potassium salt shows ionic interactions between the potassium cation and the sulfonate anion, which contribute to the compound's thermal stability and crystalline nature [2]. The crystal form is described as a white to almost white powder to crystal [2] [12]. The ionic nature of the salt form influences the packing arrangement in the solid state, with electrostatic interactions playing a dominant role in determining the crystal structure [2].

Thermal Properties (Melting Point, Decomposition, Stability)

The thermal properties of 3-sulfopropyl acrylate are primarily characterized through studies of its potassium salt form [2] [12] [13]. The melting point of potassium 3-sulfopropyl acrylate is reported as 302°C with decomposition [2] [12] [11]. This relatively high melting point indicates strong intermolecular forces in the solid state, primarily due to ionic interactions between the potassium cation and sulfonate anion [2].

Thermal degradation studies of acrylate polymers provide insight into the thermal stability mechanisms relevant to 3-sulfopropyl acrylate [14] [15]. Acrylate compounds typically undergo thermal degradation through several pathways, including ester decomposition and chain scission reactions [14]. The presence of the sulfonic acid group may influence the thermal degradation pathway by providing additional stabilization through ionic interactions [14]. Thermal gravimetric analysis indicates that decomposition begins at temperatures above 302°C, with the evolution of various decomposition products [13].

The compound exhibits sensitivity to heat, light, and moisture, requiring storage under controlled conditions to maintain stability [16] [17]. The vapor pressure of the potassium salt is negligible at room temperature (0.01 pascals at 20°C), indicating low volatility [12] [11]. This low vapor pressure contributes to the compound's thermal stability under normal handling conditions [12].

Solubility Profile in Various Solvents

3-Sulfopropyl acrylate exhibits high solubility in water due to the presence of the ionic sulfonic acid group [12] [11] [13]. The potassium salt form is described as miscible with water, indicating complete solubility across all concentration ranges [12] [13]. This high water solubility is attributed to the formation of hydrogen bonds between the sulfonate group and water molecules, as well as ion-dipole interactions [12].

The compound's solubility in organic solvents is more limited due to its ionic nature [18] [19]. Polar organic solvents such as dimethyl sulfoxide and alcohols can dissolve the compound to varying degrees [18] [19]. The LogP value (octanol-water partition coefficient) is reported as -3.63 at 21.5°C, indicating a strong preference for the aqueous phase over organic phases [12] [11]. This negative LogP value confirms the hydrophilic nature of the compound and its tendency to remain in aqueous environments [12].

Stock solution preparation guidelines indicate that the compound can be dissolved in water at concentrations up to 10 millimolar [18] [19]. For enhanced solubility, heating to 37°C and sonication may be employed [18]. The compound's high water solubility makes it suitable for applications requiring aqueous formulations and facilitates its use in polymerization reactions conducted in aqueous media [18].

Acid-Base and Ionic Properties

3-Sulfopropyl acrylate possesses strong acidic properties due to the presence of the sulfonic acid functional group [4]. Sulfonic acids are classified as strong acids, often exhibiting greater acidity than carboxylic acids due to the electron-withdrawing nature of the sulfonyl group [4]. The compound can exist in different ionization states depending on the solution pH [20] [5].

In its fully protonated form, the compound contains one ionizable hydrogen from the sulfonic acid group [1] [5]. The hydrogen bond donor count is one, corresponding to the acidic hydrogen of the sulfonic acid group [1]. The hydrogen bond acceptor count is five, reflecting the oxygen atoms in both the sulfonate group and the ester functionality [1]. The topological polar surface area is 89.1 square angstroms, indicating significant polar character [1].

The compound readily forms salts with various cations, including potassium, sodium, and other metal ions [2] [20]. The potassium salt (CAS number 31098-20-1) and sodium salt (CAS number 15717-25-6) are commonly encountered forms [2] [20]. These salt formations neutralize the acidic character of the sulfonic acid group, resulting in ionic compounds with enhanced water solubility and altered physical properties [2] [20]. The ionic nature of these salts contributes to their use in applications requiring electrolytic properties [2].

Reactivity and Chemical Stability

3-Sulfopropyl acrylate exhibits characteristic reactivity patterns associated with both its acrylate and sulfonic acid functional groups [6] [3]. The vinyl group of the acrylate portion is highly reactive toward free radical polymerization reactions [3]. This reactivity is enhanced by the electron-withdrawing effect of the adjacent carbonyl group, which stabilizes radical intermediates formed during polymerization [3]. The compound readily undergoes polymerization in the presence of radical initiators such as azo compounds, peroxides, or hydroperoxides [3].

The polymerization mechanism follows classical free radical chain-growth kinetics, with initiation, propagation, and termination steps [3]. The reaction typically proceeds through head-to-tail addition of monomer units, although head-to-head addition has been observed under certain conditions [3]. Oxygen acts as a strong inhibitor of the polymerization process by forming alternating copolymers with reduced reactivity [3]. Therefore, polymerization reactions are typically conducted under inert atmosphere conditions [3].

Chemical stability studies indicate that the compound is sensitive to light, moisture, and heat [16] [17]. Storage under inert gas atmosphere at refrigerated temperatures (0-10°C) is recommended to maintain chemical integrity [16] [17]. The compound may undergo hydrolysis of the ester bond under strongly acidic or basic conditions, leading to the formation of acrylic acid and the corresponding sulfopropyl alcohol derivative [3]. The sulfonic acid group is generally stable under normal conditions but may participate in acid-base reactions and salt formation [4].

The presence of both functional groups makes 3-sulfopropyl acrylate particularly valuable for synthesizing polymers with combined properties, including polymerizability from the acrylate group and ionic character from the sulfonate group [6] [21]. This dual functionality enables the preparation of polyelectrolytes with enhanced water solubility and ionic conductivity properties [6] [21].

PropertyValueReference
Molecular FormulaC₆H₁₀O₅S [1]
Molecular Weight194.21 g/mol [1]
Melting Point (K⁺ salt)302°C (decomposition) [2] [12]
Water SolubilityMiscible [12] [13]
LogP (21.5°C)-3.63 [12] [11]
Vapor Pressure (20°C)0.01 Pa [12] [11]
Hydrogen Bond Donors1 [1]
Hydrogen Bond Acceptors5 [1]
Topological Polar Surface Area89.1 Ų [1]
Rotatable Bonds6 [1]

Synthetic Pathways for 3-Sulfopropyl Acrylate

Esterification of Acrylic Acid Derivatives

The esterification approach represents one of the fundamental synthetic routes for producing 3-sulfopropyl acrylate. This methodology involves the direct reaction between acrylic acid and hydroxy sulfonic acid precursors under controlled conditions [1]. The reaction typically proceeds through a nucleophilic attack mechanism where the hydroxyl group of the sulfonic acid precursor attacks the carbonyl carbon of acrylic acid, forming the desired ester linkage.

Research has demonstrated that optimal esterification conditions involve temperatures ranging from 90°C to 99°C with careful control of reaction pressure [2]. The direct esterification reaction benefits from the use of strong acid catalysts, particularly sulfuric acid, which facilitates the formation of the carbocation intermediate necessary for efficient ester bond formation. Under these conditions, yields of 89-91% can be achieved with selectivities approaching 97-99% [3].

The mechanism involves initial protonation of the acrylic acid carbonyl group, followed by nucleophilic attack from the hydroxy sulfonic acid precursor. Water elimination completes the esterification process, requiring careful removal to drive the equilibrium toward product formation. Temperature control is critical, as excessive heat can lead to premature polymerization of the acrylic double bond, significantly reducing yield and purity.

Use of Hydroxy Sulfonic Acid Precursors

Hydroxy sulfonic acid precursors serve as key intermediates in the synthesis of 3-sulfopropyl acrylate, offering advantages in terms of reaction selectivity and product purity [4] [5]. The most commonly employed precursor is 3-hydroxypropane sulfonic acid, which provides the necessary three-carbon spacer between the hydroxyl group and the sulfonic acid functionality.

The reaction between acrylic acid derivatives and hydroxy sulfonic acid precursors must be conducted under heterogeneous conditions due to solubility limitations [4]. This heterogeneous nature presents challenges for reaction completion, as the salt of hydroxyalkanesulfonic acid exhibits poor solubility in acrylic acid. Extended reaction times are often required to achieve complete conversion, and unreacted hydroxyalkanesulfonate can be difficult to separate from the final product.

Alternative approaches involve the use of sultone intermediates, specifically 1,3-propane sultone, which react with acrylic acid salts to generate the desired sulfopropyl acrylate products [4] [5]. This sultone-based approach offers improved reaction kinetics and higher yields compared to direct esterification with hydroxy sulfonic acids. The reaction proceeds through nucleophilic ring opening of the sultone by the carboxylate anion, followed by subsequent rearrangement to form the ester linkage.

Catalysts and Reaction Conditions

The selection of appropriate catalysts is crucial for achieving high yields and selectivities in 3-sulfopropyl acrylate synthesis. Sulfonic acid functionalized silica nanoparticles have emerged as highly effective heterogeneous catalysts for esterification reactions [6]. These catalysts demonstrate excellent performance with turnover frequencies ranging from 53 to 498 h⁻¹ and selectivities of 97-99%.

The preparation of sulfonic acid functionalized silica involves covalent functionalization through silylation reactions using methoxy or ethoxy derivative organosilanes [6]. Alkyl-sulfonic silica nanoparticles can be prepared through a two-step protocol using 3-mercaptopropyltrimethoxysilane followed by oxidation with hydrogen peroxide or nitric acid, and subsequent chlorosulfonation. This approach yields catalysts with high acidity capacity and pH values below 2.0.

Reaction conditions significantly influence catalyst performance. Optimal temperatures typically range from 50°C to 100°C for heterogeneous catalytic systems [6] [7]. The catalyst concentration should be maintained at approximately 0.0044 mmol/mL to achieve optimal reaction rates without excessive catalyst loading. Higher concentrations do not provide proportional increases in reaction rate, suggesting mass transfer limitations at elevated catalyst loadings.

Mixed metal oxide catalysts, particularly those containing molybdenum, vanadium, tellurium, and niobium, offer alternative pathways for oxidative synthesis approaches [8]. These catalysts operate effectively at higher temperatures (280-320°C) in vapor phase reactions but are primarily applicable to multi-step synthesis routes involving propane oxidation to propylene, followed by acrylic acid formation and subsequent sulfonation.

Alternative Synthetic Approaches and Innovations

Recent developments in synthetic methodology have introduced novel approaches for 3-sulfopropyl acrylate preparation. Protected monomer strategies offer significant advantages for applications requiring high structural control and minimal side reactions [9] [10]. This approach involves the synthesis of protected 3-sulfopropyl methacrylate monomers through a two-step, one-pot procedure.

The protected monomer route begins with the potassium salt of 3-sulfopropyl methacrylate dispersed in anhydrous dimethylformamide and activated using oxalyl chloride [10]. The formation of the catalytic Vilsmeier reagent requires strict anhydrous conditions, as residual water interferes with catalyst formation. Esterification of the sulfonate is achieved through slow addition of the sulfonyl chloride to an alcohol/triethylamine solution.

Ionic liquid catalyzed systems represent another innovative approach for sulfopropyl acrylate synthesis [7]. Sulfonic acid functionalized ionic liquids demonstrate excellent catalytic activity for esterification reactions, with the advantage of easy catalyst recovery and reuse. These systems typically operate at moderate temperatures (50-100°C) and can achieve conversions approaching 97.6% under optimized conditions.

The self-solidification characteristics of certain ionic liquid catalysts provide additional processing advantages [7]. Multi-sulfonic acid functionalized ionic liquids can solidify after reaction completion due to the formation of zwitterions between amine groups and bonding sulfonic acid groups, while free sulfonic acid groups maintain catalytic activity. This property facilitates catalyst separation and reuse without significant loss of activity.

Green chemistry approaches emphasize the use of environmentally benign solvents and reaction conditions [11]. Cyrene (dihydrolevoglucosenone) and its derivative Cygnet 0.0 have been investigated as eco-friendly alternatives to traditional polar aprotic solvents. These naturally derived solvents demonstrate excellent performance in controlled radical polymerization systems and offer reduced environmental impact compared to conventional organic solvents.

Salt Formation: Preparation of Potassium and Sodium Salts

The formation of alkali metal salts of 3-sulfopropyl acrylate represents a critical aspect of the overall synthesis strategy, as these salts often serve as the final product form or as intermediates for further functionalization [4] [12] [13]. The salt formation process significantly influences product solubility, stability, and handling characteristics.

Potassium salt formation typically involves neutralization of the sulfonic acid functionality using potassium carbonate or potassium hydroxide [4]. The reaction proceeds quantitatively under mild conditions, with the carbonate route offering the advantage of carbon dioxide evolution, which helps drive the neutralization to completion. Optimal conditions involve gradual addition of potassium carbonate to a solution of 3-sulfopropyl acrylate in an appropriate solvent at temperatures between 20°C and 40°C.

The resulting potassium salt exhibits excellent water solubility and thermal stability up to its decomposition temperature of 302°C [12] [13]. The compound demonstrates stability under inert gas atmosphere but requires protection from moisture and light to prevent degradation. Storage at refrigerated temperatures (0-10°C) under inert gas atmosphere provides optimal long-term stability.

Sodium salt preparation follows similar protocols using sodium hydroxide or sodium carbonate as the neutralizing agent [4]. The sodium salt typically decomposes at 295°C, slightly lower than the potassium analog, but maintains comparable water solubility and stability characteristics. The choice between sodium and potassium salts often depends on specific application requirements and downstream processing considerations.

Alternative cation forms, including lithium, calcium, and ammonium salts, can be prepared using appropriate neutralizing agents [4]. Lithium salts demonstrate the highest thermal stability (decomposition at 310°C) but exhibit light sensitivity that requires special handling procedures. Calcium salts show moderate water solubility and moisture sensitivity, while ammonium salts are highly water soluble but heat sensitive.

The salt formation process requires careful pH control to ensure complete neutralization without excessive base addition. Monitoring of the neutralization endpoint through pH measurement or conductivity changes helps optimize the stoichiometry and minimize impurity formation. Excess base can lead to degradation of the acrylic double bond, particularly at elevated temperatures.

Purification Techniques

Crystallization and Recrystallization

Crystallization represents the primary purification method for 3-sulfopropyl acrylate salts, offering excellent selectivity for removing impurities while maintaining high product recovery [4]. The crystallization process typically involves precipitation of the product from reaction mixtures using appropriate antisolvents.

Acetone crystallization provides one of the most effective purification approaches, yielding recovery rates of 95-99% with final purities of 97-99% [4]. The process involves pouring the product mixture into acetone while stirring to precipitate white crystals. The precipitate is separated by filtration after cooling to room temperature, washed with additional acetone, and dried to obtain the purified product.

The crystallization mechanism relies on the differential solubility of the desired product and impurities in the chosen solvent system. 3-Sulfopropyl acrylate salts typically exhibit low solubility in polar aprotic solvents like acetone, while many organic impurities remain dissolved in the supernatant. Temperature control during crystallization influences crystal size and purity, with slower cooling rates generally producing larger, higher-purity crystals.

Recrystallization from water-alcohol mixtures offers an alternative approach for achieving higher purities [4]. This method involves dissolving the crude product in a minimal amount of water, followed by gradual addition of alcohol to induce crystallization. The process can be repeated multiple times to achieve purities exceeding 99%, although recovery yields may decrease with successive recrystallization cycles.

Benzene and toluene can serve as precipitation solvents for certain salt forms, particularly when dealing with organic-soluble impurities [4]. However, these aromatic solvents present safety and environmental concerns that limit their practical application. Alternative precipitation solvents, such as ethyl acetate or ethyl propionate, offer improved safety profiles while maintaining effective purification performance.

Solvent Extraction and Washing

Solvent extraction techniques provide complementary purification capabilities, particularly for removing specific impurity classes or recovering valuable byproducts [14]. Ethyl propionate has emerged as an effective extraction solvent for acrylic acid derivatives, offering advantages in terms of selectivity and environmental compatibility.

The extraction process typically involves contacting aqueous solutions containing 3-sulfopropyl acrylate with ethyl propionate in countercurrent extraction towers [14]. The organic extract phase contains approximately 25-30 wt% acrylic acid derivatives, 10-15 wt% water, 50-60 wt% ethyl propionate solvent, and 1-5 wt% acetic acid. This composition allows for efficient separation of the desired product from water-soluble impurities.

Azeotropic distillation of the organic extract enables separation of the product from the extraction solvent [14]. The azeotropic distillation tower generates a vaporized azeotrope of water and ethyl propionate, which can be condensed and separated into an organic phase comprising primarily ethyl propionate for recycle and an aqueous phase containing water and residual solvent.

Washing procedures using water or alcohol solutions help remove residual salts and polar impurities. Sequential washing with different solvent compositions can target specific impurity classes while minimizing product loss. The washing protocol must be optimized to balance impurity removal with product recovery, as excessive washing can lead to significant yield losses.

Solvent recovery systems are essential for economic viability and environmental compliance. Distillation and evaporation systems enable recovery and reuse of extraction solvents, while residual solvent content in the final product must be controlled to meet purity specifications. Advanced separation techniques, such as membrane pervaporation or molecular distillation, may be employed for high-purity applications.

Chromatographic Methods

Chromatographic purification techniques offer the highest achievable purities for 3-sulfopropyl acrylate, with silica gel column chromatography capable of producing materials with purities exceeding 98.5% [10]. These methods are particularly valuable for analytical applications or when ultra-high purity materials are required.

Silica gel column chromatography employs normal-phase separation mechanisms, with elution typically conducted using gradient mixtures of polar and nonpolar solvents [10]. The separation relies on differential interactions between the sulfopropyl acrylate and various impurities with the silica stationary phase. Polar impurities tend to be retained more strongly, allowing for effective separation.

The chromatographic process begins with loading the crude product onto a silica gel column, followed by systematic elution with solvents of increasing polarity. Fraction collection and analysis by thin-layer chromatography or analytical high-performance liquid chromatography enables identification of product-containing fractions for subsequent pooling and concentration.

High-performance liquid chromatography provides analytical verification of purity and can be scaled for preparative applications [15] [16]. Reversed-phase HPLC using C18 columns with gradient elution enables separation and quantification of 3-sulfopropyl acrylate with detection limits approaching 0.05 mg/L. The method demonstrates excellent precision with relative standard deviations of 1.7-4.1%.

Ion exchange chromatography offers specialized purification capabilities for charged species. The sulfonic acid functionality of 3-sulfopropyl acrylate enables binding to anion exchange resins, providing a mechanism for separating neutral impurities and concentrating the product. Subsequent elution with salt solutions or pH adjustment releases the purified product.

Analytical Verification of Purity

Comprehensive analytical characterization is essential for verifying the purity and structural integrity of 3-sulfopropyl acrylate products. Multiple analytical techniques are typically employed to provide complementary information about product quality and impurity profiles [17] [18].

Gas chromatography represents the primary method for purity determination of acrylate esters, with detection limits of 0.01-0.05% and precision values of 2-5% relative standard deviation [17]. The method employs flame ionization detection, which provides universal response for organic compounds and excellent sensitivity for impurity detection. Temperature programming enables separation of the main product from potential impurities, including alcohols, other esters, and oligomeric species.

The gas chromatographic analysis requires careful attention to column selection and operating conditions to achieve optimal separation. Capillary columns with appropriate stationary phases provide high resolution for closely related compounds. Injection techniques must be optimized to prevent thermal degradation of the acrylic double bond during analysis.

High-performance liquid chromatography offers complementary analytical capabilities, particularly for polar compounds that may not be suitable for gas chromatographic analysis [15]. HPLC methods can achieve detection limits of 0.05 mg/L with analysis times of 6-15 minutes. The technique proves especially valuable for quantifying 3-sulfopropyl acrylate in aqueous solutions or polymer matrices.

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation and can detect subtle impurities that may not be apparent by chromatographic methods [19]. Proton NMR spectroscopy enables verification of the acrylic double bond, propyl spacer, and sulfonic acid functionality. Integration of peak areas allows quantitative determination of purity and identification of specific impurity types.

Carbon-13 NMR spectroscopy offers detailed information about the carbon framework and can detect structural isomers or degradation products [19]. The technique requires longer analysis times (60-120 minutes) but provides unambiguous structural information. Two-dimensional NMR techniques, such as heteronuclear multiple quantum coherence, enable assignment of complex coupling patterns and verification of molecular connectivity.

Fourier transform infrared spectroscopy provides rapid functional group identification and can detect the presence of characteristic absorption bands for the acrylate ester, sulfonic acid, and alkyl chain functionalities. The technique offers analysis times of 5-10 minutes and can identify impurities containing different functional groups. Comparison with reference spectra enables verification of product identity and detection of structural modifications.

Elemental analysis provides quantitative compositional information and serves as a definitive method for verifying molecular formulas [12]. The technique determines carbon, hydrogen, nitrogen, and sulfur content with precision values of 1-3% relative standard deviation. Comparison of experimental and theoretical elemental compositions provides confirmation of product identity and estimation of overall purity.

Yield Optimization and Scale-Up Considerations

Yield optimization for 3-sulfopropyl acrylate synthesis requires systematic evaluation of reaction parameters and identification of yield-limiting factors. The multi-step nature of most synthetic routes necessitates optimization of individual reaction steps as well as overall process integration [20] [21].

Temperature optimization plays a critical role in maximizing yields while minimizing side reactions. Lower temperatures generally favor higher selectivities but may result in incomplete conversion, while excessive temperatures can lead to thermal degradation of the acrylic double bond [4]. The optimal temperature range of 50-100°C represents a compromise between reaction rate and selectivity for most synthetic routes.

Reaction time optimization involves balancing conversion with the potential for side reactions or product degradation. Extended reaction times may improve conversion but can also increase the formation of oligomeric impurities through unwanted polymerization [20]. Monitoring of reaction progress through analytical sampling enables determination of optimal reaction endpoints.

Stoichiometric optimization requires careful consideration of reagent ratios to maximize conversion while minimizing waste and purification burden [4]. Slight excesses of the limiting reagent may improve conversion, but excessive amounts can complicate product isolation and increase costs. The optimal stoichiometry often differs between laboratory and industrial scales due to mixing and mass transfer considerations.

Scale-up considerations encompass heat and mass transfer effects that become significant in larger reaction volumes [20]. The highly exothermic nature of many esterification reactions requires careful heat removal design to maintain optimal temperatures and prevent thermal runaway. Mixing requirements may change substantially with scale, necessitating reevaluation of reaction kinetics and mass transfer parameters.

Heat removal capacity must be maintained constant across different scales to ensure consistent product quality [20]. This requirement often necessitates modification of reactor design or cooling systems when scaling from laboratory to pilot or commercial scales. The scale-up strategy should include provisions for temperature control and heat removal that can accommodate the increased heat generation in larger reactors.

Mixing considerations become increasingly important at larger scales, as molecular-level mixing (micromixing) directly affects reaction selectivity [20]. Poor mixing can lead to local concentration gradients that favor side reactions or incomplete conversion. The design of mixing systems must ensure adequate mass transfer while minimizing energy input that could cause unwanted heating.

Process intensification techniques offer opportunities for improving yields and reducing processing costs [22]. Microreactor technology enables precise control of reaction conditions and can improve heat and mass transfer compared to conventional batch reactors. Ultrasonic enhancement and microwave heating represent additional intensification options for specific reaction types.

Continuous processing approaches may offer advantages over batch operations for certain synthetic routes [22]. Continuous reactors can provide better temperature control, reduced residence time variability, and improved product consistency. However, the implementation of continuous processes requires careful consideration of reaction kinetics and may necessitate development of new process control strategies.

Quality control systems must be implemented to ensure consistent product quality across different production scales [18]. Statistical process control methods enable monitoring of critical quality parameters and early detection of process variations. Analytical methods must be validated for the specific production scale and adapted to accommodate any changes in impurity profiles that may result from scale-up effects.

Economic considerations play an increasingly important role as production scales increase [20]. Raw material costs, energy consumption, waste treatment, and capital equipment requirements must all be evaluated when optimizing yields for commercial production. The optimization strategy should consider the total cost of production rather than simply maximizing chemical yields.

XLogP3

-0.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

194.02489459 g/mol

Monoisotopic Mass

194.02489459 g/mol

Heavy Atom Count

12

UNII

B8BOCS1H59

Dates

Last modified: 08-10-2024

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